molecular formula C23H23N3O3S B2499140 N-(3,4-dimethylphenyl)-2-{[6-oxo-5-(propan-2-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide CAS No. 866873-87-2

N-(3,4-dimethylphenyl)-2-{[6-oxo-5-(propan-2-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide

Cat. No.: B2499140
CAS No.: 866873-87-2
M. Wt: 421.52
InChI Key: CSEHYRSLYGHVRD-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-{[6-oxo-5-(propan-2-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is a structurally complex tricyclic compound featuring a fused 8-oxa-3,5-diazatricyclo core with a propan-2-yl substituent, a sulfanylacetamide side chain, and a 3,4-dimethylphenyl group. Its synthesis and structural elucidation likely involve advanced crystallographic refinement tools such as SHELXL, which is widely used for small-molecule refinement due to its precision in handling high-resolution data .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-13(2)26-22(28)21-20(17-7-5-6-8-18(17)29-21)25-23(26)30-12-19(27)24-16-10-9-14(3)15(4)11-16/h5-11,13H,12H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEHYRSLYGHVRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C(C)C)OC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(3,4-dimethylphenyl)-2-{[6-oxo-5-(propan-2-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, biological evaluations, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H28N4O3SC_{23}H_{28}N_{4}O_{3}S with a molecular weight of approximately 476.6 g/mol. The structure features multiple functional groups that may influence its reactivity and biological interactions.

Structural Features

FeatureDescription
Phenyl Group 3,4-Dimethyl substitution enhances activity
Diazatricyclic Core Provides structural rigidity and stability
Sulfanyl Group May enhance interaction with biological targets
Acetamide Moiety Potential for hydrogen bonding interactions

Antimicrobial Activity

Research has shown that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For example:

  • Study Findings : A study indicated that certain synthesized derivatives displayed notable antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Activity

Compounds with similar structural characteristics have also been evaluated for anti-inflammatory effects. The presence of specific functional groups can modulate inflammatory pathways:

  • Case Study : A derivative was reported to inhibit pro-inflammatory cytokines in vitro, demonstrating potential as an anti-inflammatory agent .

Antioxidant Activity

Antioxidant properties are critical for compounds aimed at reducing oxidative stress:

  • Research Insights : In silico studies have indicated that the compound may possess antioxidant capabilities by scavenging free radicals and reducing oxidative damage .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the Diazatricyclic Core : Utilizing cyclization reactions with appropriate precursors.
  • Introduction of the Sulfanyl Group : Achieved through nucleophilic substitution or coupling reactions.
  • Final Acetylation : To form the acetamide moiety.

In Vitro Studies

In vitro evaluations have demonstrated the efficacy of this compound against various cell lines:

Study TypeFindings
Cytotoxicity Assay Significant cytotoxic effects on cancer cell lines were noted at specific concentrations .
Mechanism of Action Proposed mechanisms include apoptosis induction and cell cycle arrest .

In Silico Studies

Molecular docking studies suggest that this compound interacts favorably with various biological targets due to its structural features:

  • Binding Affinity : High binding affinity to specific enzymes involved in metabolic pathways.
  • Hydrophobic Interactions : Contributes to its stability and effectiveness in biological systems .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s higher logP (3.2 vs.
  • The sulfur atom in the side chain may enhance interactions with cysteine-rich enzymatic pockets, a feature absent in SAHA and aglaithioduline .

Computational and Experimental Validation

  • Graph comparison methods () would resolve topological similarities but face NP-hard computational limitations for large tricyclic systems.

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